molecular formula C26H18O4 B15176615 Dibenz(a,h)anthracene-3,4-diol, diacetate CAS No. 70644-34-7

Dibenz(a,h)anthracene-3,4-diol, diacetate

Cat. No.: B15176615
CAS No.: 70644-34-7
M. Wt: 394.4 g/mol
InChI Key: WSGYDOQHMXHXGM-UHFFFAOYSA-N
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Description

Dibenz(a,h)anthracene-3,4-diol, diacetate is a derivative of dibenz(a,h)anthracene, a polycyclic aromatic hydrocarbon (PAH) composed of five fused benzene rings. This compound is known for its stability and genotoxic properties, making it a subject of interest in various scientific fields .

Preparation Methods

The synthesis of dibenz(a,h)anthracene-3,4-diol, diacetate typically involves the acetylation of dibenz(a,h)anthracene-3,4-diol. This process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve heating the mixture to facilitate the acetylation reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Dibenz(a,h)anthracene-3,4-diol, diacetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it back to its diol form.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic rings.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Dibenz(a,h)anthracene-3,4-diol, diacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of dibenz(a,h)anthracene-3,4-diol, diacetate involves its interaction with DNA, leading to mutations. This compound intercalates into DNA, causing structural distortions that result in genotoxic effects. The molecular targets include DNA bases, and the pathways involved are related to DNA repair mechanisms and the activation of oncogenes .

Comparison with Similar Compounds

Dibenz(a,h)anthracene-3,4-diol, diacetate is unique compared to other PAHs due to its specific structure and genotoxic properties. Similar compounds include:

These compounds share structural similarities but differ in their specific biological activities and environmental behaviors.

Properties

CAS No.

70644-34-7

Molecular Formula

C26H18O4

Molecular Weight

394.4 g/mol

IUPAC Name

(4-acetyloxynaphtho[1,2-b]phenanthren-3-yl) acetate

InChI

InChI=1S/C26H18O4/c1-15(27)29-25-12-11-21-22(26(25)30-16(2)28)10-9-19-13-23-18(14-24(19)21)8-7-17-5-3-4-6-20(17)23/h3-14H,1-2H3

InChI Key

WSGYDOQHMXHXGM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C2=C(C=C1)C3=CC4=C(C=C3C=C2)C5=CC=CC=C5C=C4)OC(=O)C

Origin of Product

United States

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